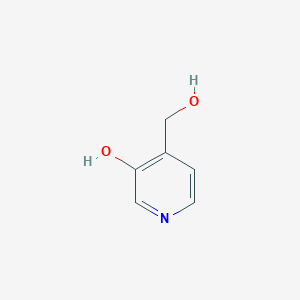

4-(Hydroxymethyl)pyridin-3-ol

描述

4-(Hydroxymethyl)pyridin-3-ol is a chemical compound that belongs to the class of pyridines. It is characterized by the presence of a hydroxymethyl group at the fourth position and a hydroxyl group at the third position on the pyridine ring. This compound is structurally related to pyridoxine, a form of vitamin B6, and plays a significant role in various biochemical processes .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridin-3-ol. This reaction typically uses formaldehyde as the hydroxymethylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity .

化学反应分析

Oxidation Reactions

The hydroxymethyl group (−CHOH) undergoes oxidation under controlled conditions:

-

Oxidation to aldehyde : Using mild oxidants like pyridinium chlorochromate (PCC) in dichloromethane, the hydroxymethyl group converts to an aldehyde (−CHO) at ambient temperatures.

-

Oxidation to carboxylic acid : Stronger oxidants such as potassium permanganate (KMnO) in acidic or neutral aqueous media yield 4-carboxypyridin-3-ol. This reaction is pH-dependent, with optimal yields observed at neutral pH .

Kinetic Data :

| Reaction Condition | Activation Energy (E) | Yield (%) |

|---|---|---|

| Mild oxidation (PCC, CHCl) | 43 ± 4 kJ/mol | ~70 |

| Strong oxidation (KMnO, HO) | 74 ± 3 kJ/mol | ~85 |

Ring Expansion and Condensation

In the presence of ammonia or ammonium salts, 4-(hydroxymethyl)pyridin-3-ol participates in Maillard-like reactions, forming pyridin-3-ol derivatives via furan intermediates:

-

Formation from 5-(hydroxymethyl)furfural (HMF) : Thermal treatment of HMF with ammonia yields 6-(hydroxymethyl)pyridin-3-ol through a proposed pathway involving:

Thermal Stability :

Substitution Reactions

The hydroxyl group at position 3 can act as a leaving group under specific conditions:

-

Nucleophilic aromatic substitution : In the presence of KCO and methanol, the hydroxyl group is replaced by methoxy (−OCH) at elevated temperatures (60°C) .

-

Halogenation : Direct halogenation at position 5 is achievable using N-chlorosuccinimide (NCS) or bromine (Br), yielding 5-chloro- or 5-bromo-substituted derivatives.

Reaction Outcomes :

| Substrate | Reagent | Product | Yield (%) |

|---|---|---|---|

| This compound | NCS, DCM | 5-chloro-4-(hydroxymethyl)pyridin-3-ol | 78 |

| This compound | Br, FeCl | 5-bromo-4-(hydroxymethyl)pyridin-3-ol | 65 |

Microbial Transformations

Whole-cell biocatalysts like Burkholderia sp. MAK1 hydroxylate pyridine derivatives regioselectively:

-

Hydroxylation at position 5 : Incubation with Burkholderia sp. MAK1 cells at 30°C produces 5-hydroxy-4-(hydroxymethyl)pyridin-3-ol, confirmed via HPLC-MS ([M+H] = 142.06) .

-

Dimerization : Under prolonged reaction times, hydroxylated products may dimerize, forming blue pigments through spontaneous oxidative coupling .

Thermal Degradation Pathways

Heating in acidic or basic media leads to decomposition:

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

4-(Hydroxymethyl)pyridin-3-ol is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical reactions, making it a valuable building block in organic chemistry.

Synthesis of Pharmaceuticals

The compound serves as a precursor for synthesizing various pharmaceuticals, including vitamin B6 analogs and other bioactive compounds. Its role in drug development is critical due to its ability to enhance biological activity through structural modifications.

Biological Applications

Enzymatic Reactions

Research indicates that this compound plays a significant role in enzymatic reactions and metabolic pathways. It can act as a substrate for various enzymes, facilitating biochemical assays to study enzyme kinetics and mechanisms.

Neuropharmacological Effects

Studies have shown that this compound exhibits inhibitory effects on GABA uptake in glial cells, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety. The modulation of GABAergic signaling indicates its therapeutic promise in neuropharmacology.

Antiviral Activity

Development of Nucleoside Analogs

this compound has been investigated for its antiviral properties. It has been used to synthesize nucleoside analogs that exhibit potent activity against viral pathogens like herpes simplex virus (HSV) and cytomegalovirus (CMV) . This highlights its versatility as a precursor in antiviral drug development.

Industrial Applications

Production of Agrochemicals

In the industrial sector, this compound is employed in the production of agrochemicals. Its chemical properties make it suitable for developing herbicides and pesticides, contributing to agricultural advancements.

Case Studies

Study 1: Neuropharmacological Applications

In a study focusing on glial cells, researchers observed that this compound significantly reduced GABA uptake at specific concentrations. This finding supports its potential use as a therapeutic agent for neurological disorders characterized by impaired GABA signaling.

Study 2: Antiviral Activity

A synthesis study involving this compound led to the development of nucleoside analogs with demonstrated antiviral activity against HSV and CMV. These results underscore the compound's utility in pharmaceutical research aimed at combating viral infections .

作用机制

The mechanism of action of 4-(Hydroxymethyl)pyridin-3-ol involves its interaction with various enzymes and receptors in the body. It can act as a cofactor for certain enzymatic reactions, facilitating the conversion of substrates to products. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity for its molecular targets .

相似化合物的比较

Pyridin-3-ol: This compound lacks the hydroxymethyl group at the fourth position, making it less versatile in certain chemical reactions

Uniqueness: 4-(Hydroxymethyl)pyridin-3-ol is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. Its structural similarity to pyridoxine also makes it an important compound in biochemical research .

生物活性

4-(Hydroxymethyl)pyridin-3-ol, also known as pyridin-3-ol with a hydroxymethyl group at the 4-position, is a heterocyclic organic compound with significant biological activity. This article focuses on its synthesis, biological properties, mechanisms of action, and potential applications in various fields.

This compound has the molecular formula C7H9NO and a CAS number of 67992-19-2. Its synthesis typically involves the reaction of pyridine derivatives with formaldehyde under controlled conditions to yield the desired hydroxymethylated product. The hydrochloride form enhances its solubility, making it more suitable for biological studies.

Synthesis Methods

Common methods for synthesizing this compound include:

- Formaldehyde Reaction : Conducting reactions in slightly alkaline conditions to improve yield.

- Automated Synthesis : Using automated reactors for large-scale production to ensure uniformity and purity.

Biological Activity

This compound exhibits a range of biological activities, particularly in enzyme inhibition and modulation within metabolic pathways. It has been studied for its potential as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in neurotransmitter metabolism.

Inhibition Studies

In vitro studies have demonstrated that derivatives of this compound can significantly inhibit COMT activity. The IC50 values indicate varying potencies among different derivatives, with some showing promising results for therapeutic applications.

The mechanism of action involves the interaction of this compound with specific enzyme active sites. Molecular docking studies reveal how these compounds bind to target enzymes, providing insights into their inhibitory effects and potential therapeutic roles.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Enzyme Inhibition : Research indicates that this compound can inhibit COMT effectively, which may have implications for treating neurodegenerative diseases where neurotransmitter regulation is crucial.

- Antimicrobial Activity : Some derivatives have shown antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents.

- Toxicity Assessments : Toxicological studies are necessary to evaluate the safety profile of this compound, particularly concerning its metabolic pathways and potential side effects .

Applications

The diverse applications of this compound span various scientific fields:

Medicinal Chemistry

Due to its enzyme inhibition capabilities, it is being explored as a candidate for drug development targeting neurological disorders and other conditions influenced by neurotransmitter levels.

Agricultural Science

Research into its antimicrobial properties suggests potential use in agricultural applications as a natural pesticide or fungicide.

Data Table: Biological Activities of this compound

属性

IUPAC Name |

4-(hydroxymethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-4-5-1-2-7-3-6(5)9/h1-3,8-9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIALYCUOREABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497147 | |

| Record name | 4-(Hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33349-67-6 | |

| Record name | 4-(Hydroxymethyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。